[1-(2-Hydroxybenzyl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone
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Overview
Description
1-(2-Hydroxybenzyl)piperidin-4-ylmethanone is a complex organic compound that features a piperidine ring substituted with a hydroxybenzyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom adjacent to a carbonyl group.
Introduction of the Hydroxybenzyl Group: The hydroxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl alcohol is reacted with the piperidine ring in the presence of a Lewis acid catalyst.
Addition of the Methanone Group: The methanone group can be added through a nucleophilic acyl substitution reaction, where an acyl chloride reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybenzyl group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxybenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for investigating protein-ligand interactions.
Medicine
In medicinal chemistry, 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone has potential applications as a lead compound for the development of new therapeutic agents. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with amino acid residues in proteins, while the piperidine ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxybenzyl)piperidin-4-ylmethanone: Unique due to its combination of hydroxybenzyl and methanone groups.
1-(2-Hydroxybenzyl)piperidin-4-ylmethanone: Similar structure but with a different methyl group position.
Uniqueness
The uniqueness of 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-5-4-10-21(13-15)19(23)16-8-11-20(12-9-16)14-17-6-2-3-7-18(17)22/h2-3,6-7,15-16,22H,4-5,8-14H2,1H3 |
InChI Key |
QQKJMJISGXBWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3O |
Origin of Product |
United States |
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